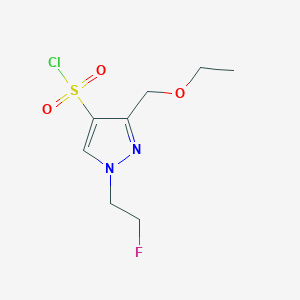
3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a unique compound characterized by its pyrazole ring substituted with ethoxymethyl, fluoroethyl, and sulfonyl chloride groups
准备方法
The synthesis of 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves a multi-step synthetic route:
Starting Materials: : The synthesis begins with the preparation of the pyrazole core, which can be derived from the condensation of hydrazine with an appropriate diketone.
Functionalization: : The ethoxymethyl and fluoroethyl substituents are introduced through nucleophilic substitution reactions. Reaction conditions often involve the use of alkyl halides and bases to facilitate the substitution.
Industrial production methods may include optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to enhance yield and purity.
化学反应分析
3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes several types of chemical reactions:
Nucleophilic Substitution: : The sulfonyl chloride group is susceptible to nucleophilic attack, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: : Depending on the reagents used, the compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to yield sulfides.
Substitution Reactions: : The fluoroethyl group can participate in substitution reactions under suitable conditions, potentially forming new derivatives with varied functional groups.
Common reagents used in these reactions include amines (for nucleophilic substitution), oxidizing agents such as hydrogen peroxide or sodium periodate (for oxidation), and reducing agents like lithium aluminum hydride (for reduction). Major products formed from these reactions include sulfonamides, sulfonic acids, and substituted pyrazole derivatives.
科学研究应用
The compound 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is utilized in various scientific research applications:
Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the design of new drugs, particularly as a scaffold for developing enzyme inhibitors or receptor antagonists.
Chemical Biology: : The compound's reactive sulfonyl chloride group makes it valuable in bioconjugation techniques, allowing for the labeling of biomolecules.
Industrial Applications: : Its unique reactivity profile is explored in the synthesis of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
作用机制
The mechanism of action of 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride depends on its application:
Enzyme Inhibition: : When used as an enzyme inhibitor, the compound binds to the active site of the target enzyme, forming a covalent bond via its sulfonyl chloride group, thereby blocking the enzyme's activity.
Bioconjugation: : In chemical biology applications, the sulfonyl chloride group reacts with nucleophilic sites on proteins or other biomolecules, forming stable sulfonamide linkages.
相似化合物的比较
3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds:
4-sulfamoylphenylpyrazole: : Unlike this compound, this compound has a phenyl group instead of an ethoxymethyl group, altering its chemical reactivity and biological activity.
2-fluoroethylsulfonyl chloride: : This simpler compound lacks the pyrazole ring and ethoxymethyl substituent, making it less versatile in synthetic applications.
Ethoxymethylsulfonyl chloride: : Without the fluoroethyl and pyrazole components, it serves as a more basic sulfonylation reagent but lacks the specific functionalities of the target compound.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a versatile tool in scientific research and industrial applications.
属性
IUPAC Name |
3-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClFN2O3S/c1-2-15-6-7-8(16(9,13)14)5-12(11-7)4-3-10/h5H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADYPEHYOIFPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1S(=O)(=O)Cl)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
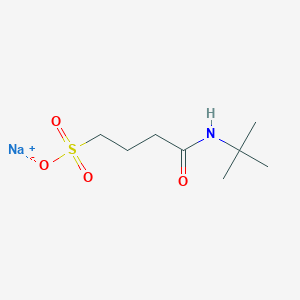
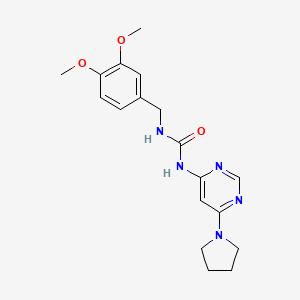
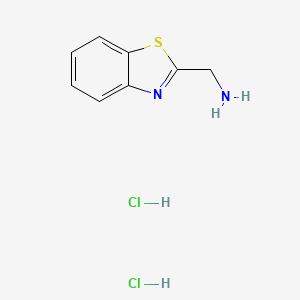
![2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2817201.png)

![N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2817205.png)
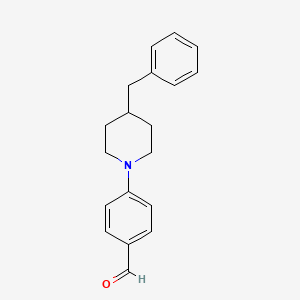
![1-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2817207.png)
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817208.png)
![(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2817210.png)
amino}acetamide](/img/structure/B2817211.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2817213.png)
![4-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2817215.png)
![1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2817217.png)
